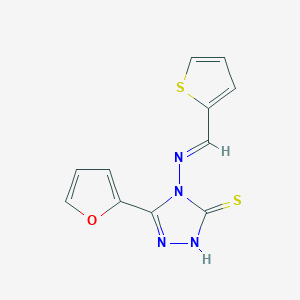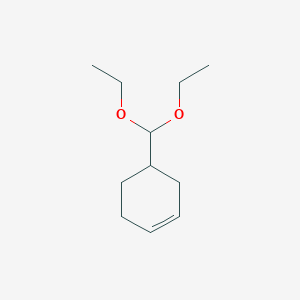
2,2-dimethyl-N-(2,2,2-trichloro-1-pyrimidin-4-ylsulfanylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE is a complex organic compound with the molecular formula C11H14Cl3N3OS and a molecular weight of 342677 This compound is known for its unique structure, which includes a pyrimidinylthio group and a trichloroethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrimidinylthio Intermediate: The initial step involves the synthesis of the pyrimidinylthio intermediate. This can be achieved by reacting 4-chloropyrimidine with a suitable thiol reagent under basic conditions.
Introduction of the Trichloroethyl Group: The next step involves the introduction of the trichloroethyl group. This can be done by reacting the pyrimidinylthio intermediate with trichloroacetaldehyde in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.
化学反応の分析
Types of Reactions
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce pyrimidinylthio and trichloroethyl groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The pyrimidinylthio group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The trichloroethyl group can also enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
類似化合物との比較
Similar Compounds
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(2-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE: Similar structure but with a different substitution pattern on the pyrimidine ring.
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)BUTANAMIDE: Similar structure but with a different alkyl group.
Uniqueness
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE is unique due to its specific combination of the pyrimidinylthio and trichloroethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H14Cl3N3OS |
|---|---|
分子量 |
342.7 g/mol |
IUPAC名 |
2,2-dimethyl-N-(2,2,2-trichloro-1-pyrimidin-4-ylsulfanylethyl)propanamide |
InChI |
InChI=1S/C11H14Cl3N3OS/c1-10(2,3)8(18)17-9(11(12,13)14)19-7-4-5-15-6-16-7/h4-6,9H,1-3H3,(H,17,18) |
InChIキー |
XUDXPPUNNVWLHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)SC1=NC=NC=C1 |
溶解性 |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15077386.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15077387.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077396.png)


![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B15077416.png)
![(5E)-5-(4-propoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077417.png)
![isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077431.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15077436.png)




phosphonium bromide](/img/structure/B15077477.png)
